3-Bromo-5-chloro-N-methyl-benzamide
Overview
Description
3-Bromo-5-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 1532970-00-5 . It has a molecular weight of 248.51 and its IUPAC name is 3-bromo-5-chloro-N-methylbenzamide . It is stored at temperatures between 2-8°C and is shipped at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloro-N-methylbenzamide is 1S/C8H7BrClNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Bromo-5-chloro-N-methylbenzamide is a solid substance . It has a molecular weight of 248.51 . It is stored at temperatures between 2-8°C and is shipped at room temperature .Scientific Research Applications
Antipsychotic Agents Development : One study focused on synthesizing and evaluating the antidopaminergic properties of (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide and related compounds for potential use as antipsychotic agents. These compounds, including the benzamide class, were found to be sensitive to structural modifications and showed promise in investigating dopamine D-2 mediated responses and in receptor binding studies (Högberg et al., 1990).
Non-Peptide CCR5 Antagonists : A study synthesized novel non-peptide CCR5 antagonist Benzamide derivatives, exploring the potential of these compounds in biological activities. The research involved complex chemical processes to create these antagonists, indicating a potential application in therapeutic treatments (Bi, 2015).
Antimicrobial Activity : Research on N-benzimidazol-1-yl-methyl-benzamide derivatives revealed their effectiveness as antimicrobial compounds. Some derivatives showed significant activity against various bacterial and fungal strains, suggesting potential applications in antimicrobial therapies (Sethi et al., 2016).
Pyrolysis Studies in Tobacco : A study examined the pyrolysis of a related compound, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide in tobacco. This research is significant for understanding the chemical transformations and degradation products of such compounds under high-temperature conditions (Gaddamidi et al., 2011).
Anticonvulsant Activity : Another study synthesized a series of benzamides to evaluate their anticonvulsant activity. Some of these compounds showed potency either equivalent to or greater than phenytoin, a well-known anticonvulsant drug (Mussoi et al., 1996).
Molecular Docking Studies : Research involving the synthesis, characterization, and molecular docking studies of benzamide derivatives showcased their potential in antimicrobial applications. The study provided insights into the interaction of these compounds with microbial proteins, essential for developing new antimicrobial agents (Saeed et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-chloro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO/c1-11-8(12)5-2-6(9)4-7(10)3-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XARCLGSNPFJPPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-N-methyl-benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.